

# Biomarker Analysis in ALS Drug Development: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **CBT-101**

Cat. No.: **B1574580**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This document provides detailed application notes and protocols relevant to biomarker analysis in the clinical development of therapeutics for Amyotrophic Lateral Sclerosis (ALS). While the primary topic of interest is **CBT-101**, a novel creatine prodrug developed by CERES Brain Therapeutics, publicly available biomarker data from its early-stage clinical trials is not yet available.

To provide a comprehensive and practical resource, this document is structured into two parts:

- Part 1: **CBT-101** (CERES Brain Therapeutics) - This section details the mechanism of action and the intended biomarker strategy for this emerging therapeutic candidate.
- Part 2: AIT-101 (AI Therapeutics) as a Case Study - This section presents a detailed analysis of the biomarker data from the Phase IIa clinical trials of AIT-101, a PIKfyve kinase inhibitor. This case study serves as a practical example of biomarker utilization in a contemporary ALS clinical trial, fulfilling the core requirements for quantitative data, detailed protocols, and pathway visualizations.

## Part 1: **CBT-101** (CERES Brain Therapeutics)

## Application Notes: Mechanism of Action and Therapeutic Rationale

**CBT-101** is an innovative creatine prodrug designed to address the impaired brain bioenergetics implicated in neurodegenerative diseases like ALS.<sup>[1]</sup> Creatine plays a crucial role in cellular energy homeostasis, and its supplementation has been investigated for neuroprotective effects.<sup>[2]</sup> However, oral creatine has limited efficacy in reaching the central nervous system due to the saturation of its transporter at the blood-brain barrier.<sup>[1]</sup>

**CBT-101** bypasses this limitation through a unique intranasal delivery system.<sup>[3]</sup> This "nose-to-brain" pathway allows the creatine prodrug to be absorbed by olfactory and trigeminal neurons and subsequently distributed throughout the brain.<sup>[3]</sup> Once inside the neurons, **CBT-101** is hydrolyzed, releasing creatine to replenish cellular energy stores.<sup>[3]</sup> This approach aims to mitigate excitotoxicity, oxidative stress, and mitochondrial dysfunction, which are key pathological features of ALS.<sup>[3]</sup>

**CBT-101** is currently in a Phase I clinical trial with adult ALS patients to assess its safety and tolerability.<sup>[4]</sup>

## Biomarker Strategy (Planned)

While specific quantitative data from human ALS studies are not yet public, the clinical development plan for **CBT-101** includes the assessment of plasma protein biomarkers to monitor the drug's effect on cerebral activity.<sup>[5]</sup> It is anticipated that future clinical trials in ALS patients will incorporate a panel of biomarkers to assess target engagement, pharmacodynamics, and therapeutic efficacy.

## Visualizing the CBT-101 Delivery and Mechanism

The following diagram illustrates the proposed "nose-to-brain" delivery and intracellular action of **CBT-101**.



[Click to download full resolution via product page](#)

**CBT-101** "Nose-to-Brain" Delivery and Mechanism of Action.

## Part 2: AIT-101 (AI Therapeutics) as a Biomarker Case Study

### Application Notes: AIT-101 in C9orf72-ALS

AIT-101 (also known as apilimod or LAM-002A) is a first-in-class, orally administered inhibitor of PIKfyve kinase.<sup>[4][6]</sup> Its mechanism of action is particularly relevant for ALS patients with the C9orf72 gene mutation, the most common genetic cause of ALS.<sup>[1]</sup> This mutation leads to the accumulation of toxic dipeptide repeat proteins (DPRs), including poly(GP), in neurons.<sup>[7]</sup>

Inhibition of PIKfyve by AIT-101 activates the transcription factor TFEB, a master regulator of lysosomal biogenesis.<sup>[1][6]</sup> This, in turn, enhances the clearance of toxic protein aggregates through the autophagy-lysosome pathway.<sup>[6]</sup> AIT-101 has been shown to improve the survival of motor neurons in preclinical models of both familial and sporadic ALS and to reduce functional deficits in a TDP-43 animal model.<sup>[3]</sup>

## Quantitative Biomarker Data from Phase IIa Clinical Trial

A Phase IIa, biomarker-driven clinical trial of AIT-101 in patients with C9orf72-associated ALS yielded significant results for key biomarkers.[\[3\]](#)[\[7\]](#) The study involved a 12-week treatment period.[\[4\]](#) The primary endpoints for safety and tolerability were met, and the drug was shown to penetrate the central nervous system.[\[1\]](#)

| Biomarker Category | Biomarker Name                       | Matrix        | Change with AIT-101 Treatment (12 weeks) | Reference(s)                                                                    |
|--------------------|--------------------------------------|---------------|------------------------------------------|---------------------------------------------------------------------------------|
| Target Engagement  | Soluble Glycoprotein NMB (sGPNMB)    | Not specified | Increased                                | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>                     |
| Pharmacodynamic    | Poly(GP)<br>Dipeptide Repeat Protein | Not specified | 73% Reduction                            | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> |

## Experimental Protocols

The following are representative protocols for the types of assays used to measure the biomarkers reported in the AIT-101 Phase IIa trial.

### 2.3.1 Protocol: Quantification of Poly(GP) in Cerebrospinal Fluid (CSF) by Single Molecule Array (Simoa)

This protocol is based on the principles of ultrasensitive Simoa immunoassays developed for the quantification of poly(GP) in CSF.[\[8\]](#)[\[9\]](#)[\[10\]](#)

**Objective:** To accurately measure the concentration of poly(GP) dipeptide repeat proteins in CSF samples from ALS patients.

**Materials:**

- Simoa HD-X Analyzer (Quanterix)

- Simoa Poly(GP) assay kit (or custom-developed assay with anti-poly(GP) capture and detector antibodies)
- Recombinant poly(GP) calibrators
- CSF samples from patients and healthy controls
- Assay-specific diluents and wash buffers
- Microplate shaker
- Centrifuge

**Procedure:**

- Sample Preparation:
  - Thaw frozen CSF samples on ice.
  - Centrifuge samples at 10,000 x g for 5 minutes at 4°C to pellet any debris.
  - Dilute CSF samples in the assay-specific sample diluent. A 1:2 dilution is a common starting point.[\[9\]](#)
- Assay Execution (automated on Simoa HD-X):
  - Load prepared samples, calibrators, and quality controls onto the instrument.
  - Antibody-coated paramagnetic beads are mixed with the samples, allowing the capture of poly(GP).
  - A biotinylated detector antibody specific for poly(GP) is added, forming an immunocomplex on the beads.
  - Streptavidin-β-galactosidase (SβG) conjugate is added, which binds to the biotinylated detector antibody.

- Beads are washed and loaded into the Simoa disc, which contains thousands of femtoliter-sized wells. Each well can hold a single bead.
- A resorufin β-D-galactopyranoside (RGP) substrate is added. In wells containing an immunocomplex, the S $\beta$ G hydrolyzes the RGP, producing a fluorescent signal.
- The instrument images the wells and counts the number of "on" (fluorescent) and "off" (non-fluorescent) wells.

- Data Analysis:
  - The instrument software calculates the average number of enzymes per bead (AEB) for each sample and calibrator.
  - A calibration curve is generated by plotting the AEB of the calibrators against their known concentrations.
  - The concentration of poly(GP) in the patient samples is interpolated from the calibration curve.

### 2.3.2 Protocol: Quantification of Soluble GPNMB (sGPNMB) by Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol for a sandwich ELISA, which is a standard method for quantifying soluble proteins like sGPNMB in biological fluids.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To measure the concentration of sGPNMB in plasma or serum.

#### Materials:

- Human GPNMB ELISA kit (containing a pre-coated microplate, detection antibody, HRP-conjugated secondary antibody, standards, buffers, and substrate)
- Microplate reader capable of measuring absorbance at 450 nm
- Adjustable micropipettes and tips
- Wash bottle or automated plate washer

- Patient plasma or serum samples

Procedure:

- Reagent and Sample Preparation:
  - Bring all reagents and samples to room temperature.
  - Reconstitute the sGPNMB standard to create a stock solution and then perform serial dilutions to generate a standard curve.
  - Dilute patient plasma or serum samples in the provided assay diluent.
- Assay Procedure:
  - Add 100  $\mu$ L of each standard, control, and diluted sample to the appropriate wells of the antibody-pre-coated microplate.
  - Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
  - Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.
  - Add 100  $\mu$ L of the biotinylated detection antibody to each well.
  - Cover and incubate as specified (e.g., 1 hour at room temperature).
  - Wash the plate as in step 3.
  - Add 100  $\mu$ L of Streptavidin-HRP conjugate to each well.
  - Cover and incubate as specified (e.g., 30 minutes at room temperature).
  - Wash the plate as in step 3.
  - Add 100  $\mu$ L of TMB substrate solution to each well.

- Incubate in the dark for a specified time (e.g., 15-20 minutes) until a color change is observed.
- Add 50  $\mu$ L of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
- Data Analysis:
  - Read the optical density (OD) of each well at 450 nm using a microplate reader.
  - Subtract the blank OD from all other readings.
  - Generate a standard curve by plotting the OD of the standards versus their known concentrations.
  - Determine the concentration of sGPNMB in the patient samples by interpolating their OD values from the standard curve.

## Visualizations: AIT-101 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AIT-101 and the general workflow for the biomarker analysis described.

[Click to download full resolution via product page](#)

AIT-101 PIKfyve Inhibition Signaling Pathway.



[Click to download full resolution via product page](#)

General Experimental Workflow for Biomarker Analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AI Therapeutics Posts First Clinical Data for New ALS Mechanism - BioSpace [biospace.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. globalgenes.org [globalgenes.org]
- 4. AI Therapeutics reports promising Phase II data in ALS [clinicaltrialsarena.com]
- 5. tandfonline.com [tandfonline.com]
- 6. AIT-101 [orphai-therapeutics.com]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. Development of a sensitive trial-ready poly(GP) CSF biomarker assay for C9orf72-associated frontotemporal dementia and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a sensitive trial-ready poly(GP) CSF biomarker assay for C9orf72-associated frontotemporal dementia and amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnnp.bmjjournals.org [jnnp.bmjjournals.org]
- 11. Frontiers | Functional Characterization of Glycoprotein Nonmetastatic Melanoma Protein B in Scleroderma Fibrosis [frontiersin.org]
- 12. elkbiotech.com [elkbiotech.com]
- 13. img.abclonal.com [img.abclonal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Human Osteoactivin (GPNMB) ELISA Kit (EHGPNMB) - Invitrogen [thermofisher.com]
- To cite this document: BenchChem. [Biomarker Analysis in ALS Drug Development: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574580#biomarker-analysis-in-cbt-101-als-studies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)